molecular formula C20H23N5O2S B12145978 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide

Cat. No.: B12145978
M. Wt: 397.5 g/mol
InChI Key: UBOJSTYATOZCKS-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced amines.

Scientific Research Applications

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic and optical properties.

    Biological Research: It is used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-amino-5-(phenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide
  • 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide

Uniqueness

The presence of the ethoxy group in 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C20H23N5O2S/c1-4-27-17-7-5-6-15(11-17)19-23-24-20(25(19)21)28-12-18(26)22-16-9-8-13(2)14(3)10-16/h5-11H,4,12,21H2,1-3H3,(H,22,26)

InChI Key

UBOJSTYATOZCKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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